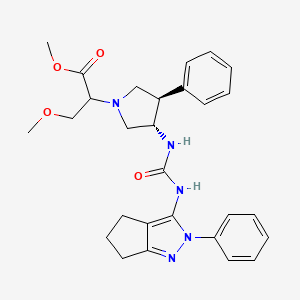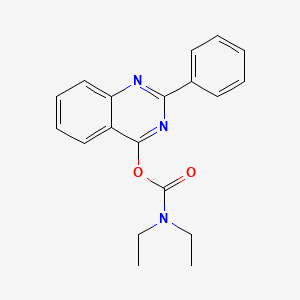
Quinazoline derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivative 4 is a member of the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivative 4 can be achieved through several methods, including:
Microwave-assisted reaction: This method utilizes microwave irradiation to accelerate the reaction process, leading to higher yields and shorter reaction times.
Metal-catalyzed reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound waves are employed to enhance the reaction rate and improve the efficiency of the synthesis.
Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, thereby increasing the reaction rate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as separation, purification, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Quinazoline derivative 4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
Quinazoline derivative 4 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinazoline derivative 4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes . The exact mechanism depends on the specific biological activity being studied. For instance, in cancer therapy, this compound may inhibit the activity of tyrosine kinases, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Quinazoline derivative 4 can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds have a similar core structure but differ in their functional groups and biological activities.
Quinoxaline derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their chemical properties and applications.
Pyrimidine derivatives: These compounds share a similar pyrimidine ring structure but have different biological activities and therapeutic applications.
Uniqueness: this compound is unique due to its specific chemical structure and the diverse range of biological activities it exhibits. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2-phenylquinazolin-4-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C19H19N3O2/c1-3-22(4-2)19(23)24-18-15-12-8-9-13-16(15)20-17(21-18)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
VZRHWILGJDZNKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-d]pyrimidine derivative 26](/img/structure/B10836080.png)
![Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)
![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)

![Pyrrolo[2,3-d]pyrimidine derivative 19](/img/structure/B10836103.png)
![Pyrrolo[2,3-d]pyrimidine derivative 18](/img/structure/B10836111.png)
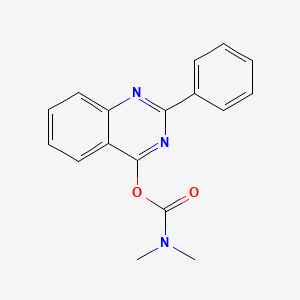
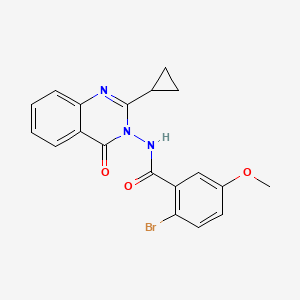
![Pyrrolo[2,3-d]pyrimidine derivative 27](/img/structure/B10836129.png)
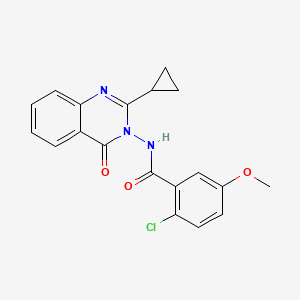
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[5-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazol-3-yl]urea](/img/structure/B10836152.png)
![Pyrrolo[2,3-d]pyrimidine derivative 20](/img/structure/B10836157.png)
